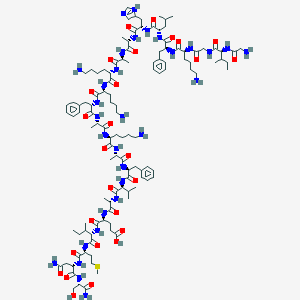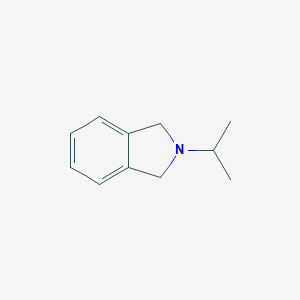
2-Isopropylisoindoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Isopropylisoindoline, also known as N-Isopropyl-2-phenylindoline-1-carboxamide, is a chemical compound that belongs to the class of isoindoline derivatives. It has been found to possess various biological activities and has been used in scientific research for several purposes.
Wirkmechanismus
The mechanism of action of 2-Isopropylisoindoline is not fully understood. However, it has been reported to activate the mu-opioid receptor, which is involved in the regulation of pain, reward, and addiction. It has also been found to inhibit the activity of cyclooxygenase-2, which is responsible for the production of inflammatory mediators.
Biochemische Und Physiologische Effekte
2-Isopropylisoindoline has been found to possess various biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to reduce the production of inflammatory mediators and alleviate pain in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-Isopropylisoindoline in lab experiments include its high purity and yield, as well as its well-characterized biological activities. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of 2-Isopropylisoindoline. One direction is to investigate its potential as an anticancer agent and to explore its mechanism of action in cancer cells. Another direction is to study its potential as an analgesic and anti-inflammatory agent. Additionally, further studies are needed to fully understand its mechanism of action and to explore its potential as a therapeutic agent for various diseases.
Synthesemethoden
The synthesis of 2-Isopropylisoindoline involves the reaction of 2-phenylindole with isopropylamine in the presence of a catalyst such as palladium on carbon. This method has been reported to yield high purity and yield of the compound.
Wissenschaftliche Forschungsanwendungen
2-Isopropylisoindoline has been extensively used in scientific research for various purposes. It has been found to possess anticancer, anti-inflammatory, and analgesic activities. It has also been used as a probe in the study of the binding site of the mu-opioid receptor.
Eigenschaften
CAS-Nummer |
117135-91-8 |
|---|---|
Produktname |
2-Isopropylisoindoline |
Molekularformel |
C11H15N |
Molekulargewicht |
161.24 g/mol |
IUPAC-Name |
2-propan-2-yl-1,3-dihydroisoindole |
InChI |
InChI=1S/C11H15N/c1-9(2)12-7-10-5-3-4-6-11(10)8-12/h3-6,9H,7-8H2,1-2H3 |
InChI-Schlüssel |
CASMFKWYZWCAOH-UHFFFAOYSA-N |
SMILES |
CC(C)N1CC2=CC=CC=C2C1 |
Kanonische SMILES |
CC(C)N1CC2=CC=CC=C2C1 |
Synonyme |
1H-Isoindole,2,3-dihydro-2-(1-methylethyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Bicyclo[3.3.1]nonane-3,7-dicarboxylic acid](/img/structure/B56228.png)
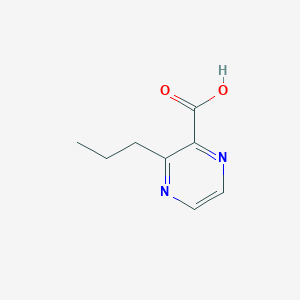
![Furo[2,3-b]furan, hexahydro-2-(1-methylethyl)-, (2alpha,3aba,6aba)- (9CI)](/img/structure/B56230.png)
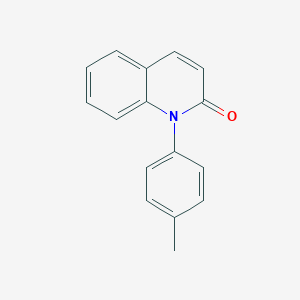
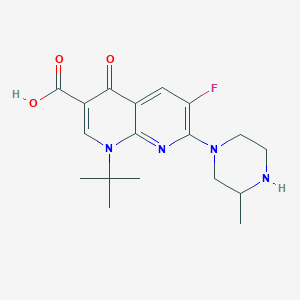
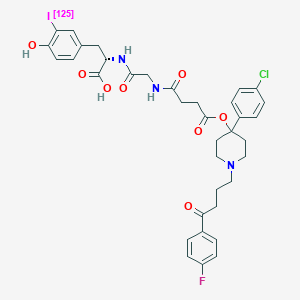


![6-amino-2-[[2-[(2-phenylacetyl)amino]acetyl]amino]hexanoic Acid](/img/structure/B56246.png)
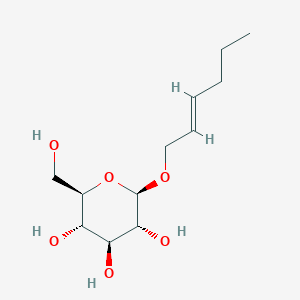


![[1,2,4]Triazolo[4,3-a]pyridine-3-sulfonamide](/img/structure/B56258.png)
